Epibrassinolide

Description

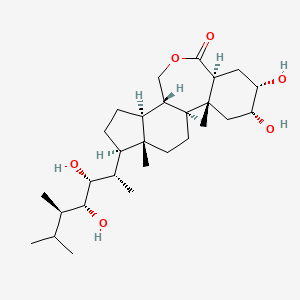

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24-,25-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMHGVQKLDRKH-QHBHMFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78821-43-9, 72962-43-7 | |

| Record name | Epibrassinolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78821-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Epibrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078821439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one; 24-epibrassinolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24-EPIBRASSINOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49CN25465Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274 - 275 °C | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the mechanism of action of epibrassinolide in plants

An In-depth Technical Guide on the Mechanism of Action of Epibrassinolide (B600385) in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (EBR), a highly active brassinosteroid (BR), is a pivotal plant steroid hormone that orchestrates a wide array of physiological and developmental processes. Its mechanism of action involves a sophisticated cell-surface receptor-mediated signaling cascade, distinct from the nuclear receptors of animal steroids. This guide provides a detailed technical overview of the EBR signaling pathway, from perception at the plasma membrane to the regulation of gene expression in the nucleus. It outlines the key molecular components, their interactions, and the resulting downstream effects on plant growth, development, and stress responses. Furthermore, this document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound

24-Epibrassinolide (EBR) is one of the most biologically active members of the brassinosteroid family, a class of polyhydroxylated steroidal phytohormones.[1][2] First identified as a growth-promoting substance in rape pollen, EBR and other brassinosteroids are now understood to be essential for a multitude of processes, including cell elongation and division, vascular differentiation, seed germination, and fertility.[1][3] Beyond its role in normal development, EBR is a potent modulator of plant responses to environmental challenges, conferring tolerance to a range of abiotic stresses such as drought, salinity, heat, and cold.[4] Its ability to stimulate metabolic processes and regulate key enzymes makes it a subject of intense research for its potential applications in enhancing crop resilience and productivity.

The Core Signaling Pathway: From Perception to Nuclear Action

The EBR signal transduction pathway is a well-characterized cascade initiated at the cell surface, which ultimately modulates the activity of key transcription factors in the nucleus. The core mechanism involves a series of protein phosphorylation and dephosphorylation events.

2.1 Signal Perception at the Cell Surface The process begins when EBR binds to the extracellular domain of its primary receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1) , a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the plasma membrane. In the absence of EBR, the kinase activity of BRI1 is suppressed by an inhibitor protein, BRI1 KINASE INHIBITOR 1 (BKI1) .

2.2 Receptor Complex Activation The binding of EBR to BRI1 induces a conformational change, leading to the dissociation of BKI1 and the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1) . This association triggers a sequence of transphosphorylation events between the cytoplasmic kinase domains of BRI1 and BAK1, leading to the full activation of the BRI1 receptor complex.

2.3 Cytoplasmic Phosphorylation Cascade Activated BRI1 phosphorylates members of the BR-SIGNALING KINASE (BSK) family. Phosphorylated BSKs then activate a phosphatase known as BRI1 SUPPRESSOR 1 (BSU1) .

2.4 Inhibition of the Master Negative Regulator The central negative regulator of the pathway is BRASSINOSTEROID INSENSITIVE 2 (BIN2) , a GSK3-like kinase. In the absence of an EBR signal, BIN2 is active and phosphorylates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) . This phosphorylation promotes their interaction with 14-3-3 proteins, leading to their retention in the cytoplasm and subsequent degradation, thus keeping BR-responsive genes turned off.

The activated BSU1 phosphatase directly targets and dephosphorylates a specific phosphotyrosine residue on BIN2, which inactivates it.

2.5 Nuclear Accumulation of Transcription Factors The inactivation of BIN2 allows for the accumulation of unphosphorylated BZR1 and BES1. These active forms of the transcription factors translocate into the nucleus, where they bind to specific DNA sequences (BR-response elements, or BRREs) in the promoters of target genes, thereby activating or repressing their expression. This modulation of gene expression orchestrates the wide-ranging physiological responses attributed to EBR.

Caption: The this compound (EBR) signaling pathway in plants.

Downstream Cellular and Physiological Responses

The nuclear activity of BZR1/BES1 initiates widespread changes in gene expression, leading to diverse and profound effects on the plant.

-

Cell Growth and Elongation: EBR promotes the expression of genes encoding cell wall-modifying enzymes (e.g., xyloglucan (B1166014) endotransglucosylases/hydrolases) and those involved in auxin biosynthesis and transport, leading to robust cell expansion and overall plant growth.

-

Photosynthesis: Treatment with EBR has been shown to increase chlorophyll (B73375) content by up-regulating genes involved in its biosynthesis and down-regulating degradation genes. It can also enhance CO2 assimilation by regulating key photosynthetic enzymes. For instance, the transcription factor MYBR17, which responds to EBR signals, binds to the promoter of the light-harvesting antenna protein gene Lhcb5 to upregulate its expression in maize.

-

Abiotic Stress Tolerance: A significant function of EBR is to bolster plant defenses against environmental stress. This is achieved by:

-

Strengthening Antioxidant Systems: EBR application enhances the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), which scavenge harmful reactive oxygen species (ROS) generated during stress.

-

Promoting Osmolyte Accumulation: It increases the synthesis of osmoregulatory substances such as proline and soluble sugars, which help maintain cellular turgor and protect macromolecules under drought or salinity.

-

Crosstalk with Other Hormones: The EBR signaling pathway interacts with other hormone pathways, including those of abscisic acid (ABA) and ethylene, to fine-tune stress responses.

-

Quantitative Impact of this compound Application

The physiological effects of EBR have been quantified in numerous studies across different plant species and stress conditions. The tables below summarize key findings.

Table 1: Effect of 0.05 mM EBR on Tobacco under Drought Stress

| Parameter | % Change vs. Drought Stress Alone |

|---|---|

| Leaf Thickness | +28% |

| Proline Content | +29% |

| Soluble Sugars | +14% |

| Superoxide Dismutase (SOD) Activity | +22% |

| Peroxidase (POD) Activity | +11% |

| Catalase (CAT) Activity | +5% |

| Auxin (IAA) Content | +21% |

| Brassinolide Content | +131% |

Table 2: Effect of EBR on Various Species under Abiotic Stress

| Species & Stress | EBR Concentration | Observed Effect | % Change | Reference |

|---|---|---|---|---|

| Cotton & Cold | 0.2 mg/L | Identified 4,001 differentially expressed genes | 2,591 up, 1,409 down | |

| Quinoa & Drought | 0.5 µM | Reduction in H₂O₂ content (leaves) | -31.6% to -59.0% | |

| Quinoa & Drought | 0.5 µM | Reduction in O₂⁻˙ content (leaves) | -28.4% to -35.6% | |

| Apple & Salt | Not Specified | Increased Net Photosynthesis (Pₙ) | +75% (vs. salt alone) |

| Apple & Salt | Not Specified | Increased Total ¹⁵N Accumulation | +56.5% (vs. salt alone) | |

Key Experimental Protocols

Understanding the EBR mechanism has been facilitated by several key molecular biology techniques. Detailed protocols are available in specialized publications such as the "Methods in Molecular Biology" series. Below are outlines of foundational experimental approaches.

5.1 Protocol: Brassinosteroid (BR) Binding Assay This assay is used to demonstrate direct binding of the hormone to its receptor, such as BRI1.

-

Protein Expression: Express and purify the extracellular domain of the receptor protein (e.g., BRI1) using a suitable system (e.g., insect or bacterial cells).

-

Radiolabeling: Synthesize a radiolabeled version of the brassinosteroid (e.g., [³H]brassinolide).

-

Binding Reaction: Incubate a fixed amount of the purified receptor protein with increasing concentrations of the radiolabeled BR in a binding buffer at 4°C.

-

Competition Assay (for specificity): In parallel reactions, include a large excess of unlabeled (cold) BR to compete for binding sites.

-

Separation: Separate the protein-bound BR from free BR. This can be achieved by methods like gel filtration or filter-binding assays (e.g., using nitrocellulose membranes that bind protein).

-

Quantification: Measure the radioactivity of the protein-bound fraction using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the concentration of labeled BR to determine binding affinity (Kd). A significant reduction in binding in the competition assay confirms specificity.

5.2 Protocol: Yeast One-Hybrid (Y1H) Assay This method is used to test for physical interactions between a transcription factor (e.g., BZR1) and a specific DNA sequence (e.g., a promoter region).

-

Bait Construction: Clone multiple copies of the target DNA sequence (e.g., the BRRE from a gene promoter) upstream of a reporter gene (e.g., HIS3 or lacZ) in a yeast integration vector.

-

Yeast Strain Generation: Transform a suitable yeast strain with the linearized bait vector. Successful integration creates a stable "bait" reporter strain.

-

Prey Construction: Clone the coding sequence of the transcription factor of interest (the "prey") into a yeast activation domain (AD) fusion vector (e.g., pGADT7).

-

Transformation: Transform the bait yeast strain with the prey plasmid.

-

Selection and Screening: Plate the transformed yeast on a selective medium. If the prey protein binds to the bait DNA, the activation domain will be brought to the promoter, driving the expression of the reporter gene.

-

For a HIS3 reporter, yeast will grow on a medium lacking histidine.

-

For a lacZ reporter, colonies will turn blue in the presence of X-gal.

-

-

Controls: Co-transform the bait strain with an empty prey vector (negative control) and a known interacting pair (positive control) to validate the results.

Caption: Experimental workflow for a Yeast One-Hybrid (Y1H) assay.

Conclusion

The mechanism of action for this compound is a paradigm for steroid hormone signaling from the cell surface in plants. It involves a rapid and tightly regulated phosphorylation cascade that translates the perception of the hormone at the plasma membrane into a robust transcriptional response within the nucleus. This pathway, centered on the BRI1 receptor and the BZR1/BES1 transcription factors, is fundamental to plant architecture and provides a critical mechanism for adaptation to environmental stress. A thorough understanding of this pathway, aided by the molecular tools described herein, offers significant opportunities for the rational design of strategies to improve crop performance and resilience in a changing global climate.

References

epibrassinolide signaling pathway in arabidopsis thaliana

An In-depth Technical Guide to the Epibrassinolide (B600385) Signaling Pathway in Arabidopsis thaliana

Introduction

Brassinosteroids (BRs) are a class of plant-specific steroid hormones essential for a wide range of developmental processes, including cell elongation, division, vascular differentiation, and stress responses.[1][2] this compound (EBR) is one of the most biologically active forms of brassinosteroids. In the model organism Arabidopsis thaliana, the signaling pathway initiated by BRs is one of the most thoroughly characterized signal transduction cascades in plants. It provides a clear paradigm of cell-surface receptor kinase signaling, proceeding from ligand perception at the plasma membrane through a cytoplasmic phosphorylation cascade to the regulation of gene expression in the nucleus.[3][4] This technical guide provides a detailed overview of the core this compound signaling pathway, presents key quantitative data, outlines fundamental experimental protocols used in its study, and visualizes the pathway and workflows for clarity.

Core Signaling Pathway

The this compound signaling pathway is a linear cascade that ultimately controls the activity of the BZR1 and BES1 family of transcription factors.[5] The pathway can be conceptually divided into three stages: perception at the cell surface, a cytoplasmic phosphorylation cascade, and transcriptional regulation in the nucleus.

Perception at the Plasma Membrane

In the absence of BRs, the pathway is inactive. The receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) is held in a quiescent state, partly through its interaction with a negative regulator, BRI1 KINASE INHIBITOR 1 (BKI1).

The signaling cascade is initiated by the binding of this compound to the extracellular leucine-rich repeat (LRR) domain of BRI1. This binding event triggers a series of conformational changes and interactions:

-

BRI1-BAK1 Heterodimerization: Ligand-bound BRI1 associates with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), also known as SOMATIC EMBRYOGENESIS RECEPTOR KINASE 3 (SERK3). While a small pool of BRI1 and BAK1 may be constitutively associated, BR binding significantly enhances this interaction.

-

Transphosphorylation: The formation of the active BRI1-BAK1 complex initiates a sequence of transphosphorylation events on their intracellular kinase domains. BRI1 phosphorylates BAK1, and in turn, activated BAK1 phosphorylates BRI1, which fully activates BRI1's kinase activity toward downstream substrates.

-

Dissociation of Inhibitors: Upon BRI1 activation, the negative regulator BKI1 is phosphorylated and dissociates from the receptor complex.

Cytoplasmic Phosphorylation Cascade

The activated BRI1-BAK1 receptor complex at the plasma membrane initiates a cytoplasmic signaling cascade designed to inactivate the central negative regulator of the pathway, the kinase BIN2.

-

Activation of BSKs and CDG1: Activated BRI1 phosphorylates plasma membrane-associated BR-SIGNALING KINASES (BSKs) and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1). For instance, BRI1 phosphorylates BSK1 on serine-230, causing its activation and release from the receptor complex.

-

Activation of BSU1 Phosphatase: Activated BSKs and CDG1 then phosphorylate and activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1). BSKs may function partly as scaffolds, while CDG1 appears to be more directly responsible for stimulating BSU1's phosphatase activity through phosphorylation.

-

Inactivation of BIN2 Kinase: The central negative regulator of the pathway is BRASSINOSTEROID INSENSITIVE 2 (BIN2), a GSK3-like kinase. In the absence of BRs, BIN2 is constitutively active and phosphorylates the key transcription factors BZR1 and BES1, marking them for degradation or cytoplasmic retention. Activated BSU1 directly dephosphorylates a specific phosphotyrosine residue (pTyr200) on BIN2, leading to its inactivation.

Nuclear Events and Transcriptional Regulation

The inactivation of BIN2 allows for the accumulation of active, dephosphorylated transcription factors in the nucleus.

-

Dephosphorylation of BZR1 and BES1: With BIN2 inactivated, the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) are dephosphorylated by Protein Phosphatase 2A (PP2A).

-

Nuclear Accumulation and DNA Binding: Dephosphorylated BZR1 and BES1 are the active forms. They accumulate in the nucleus, where they can bind to specific DNA motifs (BR Response Elements or E-boxes) in the promoters of target genes to either activate or repress their expression.

-

Regulation of Gene Expression: BZR1 and BES1 regulate thousands of downstream genes, leading to the characteristic physiological responses to brassinosteroids, such as cell elongation and division.

Caption: The core this compound (EBR) signaling pathway in Arabidopsis thaliana.

Quantitative Data Presentation

Quantitative analyses have been crucial for understanding the dynamics and stoichiometry of the BR signaling pathway.

| Parameter | Component(s) | Quantitative Value | Reference |

| Receptor Interaction | BRI1-BAK1 | ~7% of the BRI1 pool constitutively interacts with BAK1 in the plasma membrane. | |

| Kinase Activity Enhancement | BRI1 kinase activity | Transphosphorylation by BAK1 enhances BRI1's ability to phosphorylate substrates by at least 3-fold. | |

| Protein-Protein Binding Affinity | 14-3-3 proteins with BRI1, BKI1, BZR1 | Binds to phosphorylated motifs with mid- to low-micromolar affinity. | |

| Transcriptional Regulation | BES1 Target Genes | 1,609 putative direct target genes identified via ChIP-chip. | |

| Transcriptional Regulation | BZR1 Target Genes | 3,410 putative direct target genes identified via ChIP analysis. | |

| BIN2 Substrate Identification | BIN2-proximal proteins | 482 proteins identified as proximal to BIN2 via TurboID; over one-third are considered substrates. |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and molecular biology techniques. Detailed below are the core methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interaction

This protocol is used to determine if two proteins, such as BRI1 and BAK1, interact within the plant cell.

-

Objective: To demonstrate the physical association between a "bait" protein (e.g., tagged BAK1-GFP) and a "prey" protein (e.g., BRI1) in plant extracts.

-

Core Principle: An antibody targeting a tag on the bait protein is used to pull down the bait and any associated proteins from a cell lysate. The pulled-down complex is then analyzed by western blotting for the presence of the prey protein.

-

Methodology:

-

Plant Material: Grow Arabidopsis thaliana seedlings expressing a tagged version of the bait protein (e.g., 35S:BAK1-GFP). Treat seedlings with EBR or a mock solution as required.

-

Protein Extraction: Harvest and freeze tissue in liquid nitrogen. Grind to a fine powder and resuspend in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, protease and phosphatase inhibitor cocktails).

-

Immunoprecipitation:

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Add anti-GFP antibody-conjugated magnetic beads to the supernatant.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to bind the tagged bait protein.

-

-

Washing: Use a magnetic stand to capture the beads. Discard the supernatant and wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform western blotting using primary antibodies against the bait (anti-GFP) and the prey (anti-BRI1).

-

Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.

In Vitro Kinase Assay

This assay is used to demonstrate direct phosphorylation of a substrate by a kinase.

-

Objective: To determine if a kinase (e.g., BIN2) can directly transfer a phosphate (B84403) group to a substrate protein (e.g., BZR1).

-

Core Principle: Recombinant kinase and substrate proteins are incubated together in the presence of radiolabeled ATP ([γ-³²P]ATP). Phosphorylation of the substrate is detected by autoradiography.

-

Methodology:

-

Protein Expression and Purification: Express and purify recombinant kinase (e.g., GST-BIN2) and substrate (e.g., MBP-BZR1) from E. coli.

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Initiate the reaction by adding ATP mix containing cold ATP and [γ-³²P]ATP.

-

Incubate at 30°C for 30 minutes.

-

-

Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

-

Dry the gel and expose it to an X-ray film or a phosphor screen to detect the radioactive signal (³²P). A band corresponding to the molecular weight of the substrate indicates direct phosphorylation.

-

-

Caption: Workflow for a typical in vitro kinase assay using radiolabeled ATP.

Yeast Two-Hybrid (Y2H) Assay

Y2H is a powerful molecular biology technique used to discover protein-protein interactions.

-

Objective: To identify novel protein interactions by screening a cDNA library or to confirm a suspected interaction between two known proteins (e.g., BIN2 and BES1).

-

Core Principle: The assay relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein is fused to the BD, and the "prey" protein (or a library of proteins) is fused to the AD. If bait and prey interact, they bring the BD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, LacZ) in yeast.

-

Methodology:

-

Plasmid Construction: Clone the bait protein cDNA into a BD vector and the prey protein cDNA into an AD vector.

-

Yeast Transformation: Co-transform a suitable yeast strain with both the BD-bait and AD-prey plasmids.

-

Selection:

-

Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.

-

Plate the successful transformants on a selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His).

-

-

Analysis: Growth on the selective medium indicates a positive interaction. The interaction can be further confirmed by a β-galactosidase assay if a LacZ reporter is used.

-

Caption: The workflow for a yeast two-hybrid (Y2H) assay to test protein interaction.

Conclusion

The this compound signaling pathway in Arabidopsis thaliana is a cornerstone of our understanding of plant hormone signaling. From the initial perception by the BRI1/BAK1 receptor complex at the cell surface to the nuanced transcriptional control exerted by BZR1 and BES1 in the nucleus, the pathway is a model of precision and regulatory complexity. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate this critical pathway, explore its crosstalk with other signaling networks, and potentially leverage this knowledge for crop improvement and the development of novel plant growth regulators.

References

- 1. BES1/BZR1 Family Transcription Factors Regulate Plant Development via Brassinosteroid-Dependent and Independent Pathways | MDPI [mdpi.com]

- 2. Regulation of Arabidopsis Brassinosteroid Signaling by Atypical Basic Helix-Loop-Helix Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Interaction of the Transcription Factors BES1/BZR1 in Plant Growth and Stress Response [mdpi.com]

- 5. The brassinosteroid-regulated transcription factors BZR1/BES1 function as a coordinator in multisignal-regulated plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Metabolism of Epibrassinolide in Crops

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones essential for a wide array of physiological processes in plants, including cell elongation and division, vascular differentiation, and stress responses. 24-Epibrassinolide (B1217166) (EBL), a highly bioactive brassinosteroid, is an active byproduct of brassinolide biosynthesis.[1][2] Understanding its biosynthesis, metabolism, and signaling is critical for developing strategies to enhance crop yield and resilience. This technical guide provides a comprehensive overview of the core pathways, detailed experimental protocols for BR analysis, and quantitative data on EBL presence in various plant tissues.

Biosynthesis of 24-Epibrassinolide

The biosynthesis of C28-brassinosteroids, including 24-epibrassinolide, originates from the plant sterol campesterol (B1663852). The pathway is complex, involving numerous oxidation and hydroxylation steps primarily catalyzed by cytochrome P450 (CYP450) enzymes.[3] Two major routes have been identified: the campestanol-dependent and campestanol-independent pathways.

1.1. Biosynthetic Pathways

-

Campestanol-Dependent Pathway: In what was considered the classical pathway, campesterol is first converted to campestanol. This conversion involves the enzyme DET2, a steroid 5α-reductase.[3] Campestanol then undergoes a series of hydroxylation and oxidation reactions. This pathway can be further divided into the early C-6 oxidation and late C-6 oxidation pathways, with the latter being more prominent in most plants.[3]

-

Campestanol-Independent Pathway (Shortcut Pathway): More recent evidence suggests that the primary substrate for the key enzyme DWF4 is campesterol itself, rather than campestanol. In this revised pathway, C-22 hydroxylation of campesterol occurs before the 5α-reduction step, representing a more direct route. This "shortcut" is now considered a main biosynthetic route. The pathway ultimately leads to the production of castasterone (B119632), which is then converted to brassinolide. It is not definitively known whether 24-epibrassinolide is generated directly from castasterone or from brassinolide.

The key enzymatic steps are catalyzed by a series of CYP450s, including DWF4 (C-22 hydroxylase), CPD (C-23 hydroxylase), and CYP85A1/A2 (C-6 oxidase).

Caption: Simplified biosynthetic pathway of 24-Epibrassinolide from campesterol.

Metabolism and Inactivation

The biological activity of brassinosteroids is tightly regulated by metabolic processes that inactivate them. While the specific catabolic pathways for EBL are not as well-defined as its biosynthesis, several general inactivation mechanisms for brassinosteroids have been identified in plants. These include:

-

Hydroxylation: Additional hydroxyl groups can be added to the steroid nucleus or side chain, often reducing bioactivity.

-

Glycosylation: The attachment of sugar moieties to hydroxyl groups is a common method of inactivation, increasing water solubility and targeting the molecule for sequestration or degradation.

-

Side-chain cleavage: The aliphatic side chain can be cleaved, leading to a loss of function.

-

Epimerization and Sulfation: Other modifications that alter the stereochemistry or add sulfate (B86663) groups can also lead to inactivation.

Brassinosteroid Signaling Pathway

The cellular effects of EBL are mediated by a well-characterized signal transduction pathway initiated at the cell surface. This is distinct from animal steroid signaling, which typically involves intracellular receptors.

-

Perception: EBL binds to the extracellular domain of the leucine-rich repeat receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).

-

Complex Formation: Ligand binding induces the association of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1). This association leads to transphosphorylation and full activation of the receptor complex.

-

Signal Transduction Cascade: The activated BRI1 kinase initiates a phosphorylation cascade. It phosphorylates downstream cytoplasmic kinases, which in turn leads to the activation of a phosphatase called BRI1 SUPPRESSOR 1 (BSU1).

-

Inactivation of the Repressor: BSU1 dephosphorylates and inactivates BRASSINOSTEROID INSENSITIVE 2 (BIN2), a key negative regulator of the pathway.

-

Activation of Transcription Factors: In the absence of EBL, active BIN2 phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), causing their retention in the cytoplasm and targeting them for degradation. When BIN2 is inactivated, unphosphorylated BZR1 and BES1 accumulate in the nucleus.

-

Gene Expression: In the nucleus, BZR1 and BES1 bind to specific DNA sequences in the promoters of BR-responsive genes, regulating their expression and bringing about the physiological responses associated with EBL.

Caption: The brassinosteroid signaling pathway in the absence and presence of EBL.

Quantitative Data

The endogenous concentration of brassinosteroids in plant tissues is extremely low, necessitating highly sensitive analytical techniques for their quantification. A study utilizing ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) reported the following concentrations of 24-epibrassinolide in various crop tissues:

| Plant Tissue | Species | EBL Concentration (µg/kg Fresh Weight) | Citation |

| Plumule | Zea mays (Maize) | 1.253 ± 0.213 | |

| Flower | Brassica napus (Rapeseed) | 0.637 ± 0.202 | |

| Leaf | Tagetes erecta (Marigold) | 0.432 ± 0.071 |

Experimental Protocols

Accurate analysis of EBL and other brassinosteroids is foundational to research in this field. The following section outlines a generalized, reliable protocol for the extraction, purification, and quantification of EBL from plant tissues, based on established methods.

5.1. Protocol: Extraction and Quantification of EBL

Objective: To extract, purify, and quantify endogenous 24-epibrassinolide from crop tissues using solid-phase extraction and UPLC-MS/MS.

Materials and Reagents:

-

Plant tissue (e.g., leaves, flowers, shoots), flash-frozen in liquid nitrogen.

-

Extraction Solvent: Methanol (B129727)/formic acid solution. An alternative is 60% acetonitrile.

-

Solid-Phase Extraction (SPE) Cartridges: C18 (e.g., ODS C18). Other protocols may use a two-step purification.

-

UPLC-MS/MS system with an electrospray ionization (ESI) source.

-

UPLC Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm × 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol.

-

24-Epibrassinolide analytical standard.

-

Standard laboratory equipment: homogenizer, centrifuge, evaporator, vials.

Methodology:

-

Homogenization and Extraction:

-

Accurately weigh ~0.5 g of frozen plant tissue.

-

Homogenize the tissue in a pre-chilled mortar with liquid nitrogen to a fine powder.

-

Add the appropriate volume of cold extraction solvent (e.g., methanol-formic acid solution) and continue to homogenize.

-

Transfer the homogenate to a centrifuge tube, vortex, and incubate (e.g., overnight at 4°C or sonicate).

-

Centrifuge at high speed (e.g., 8,000-10,000 rpm) at 4°C for 10-15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the crude extract (supernatant) onto the cartridge.

-

Wash the cartridge with a low-concentration organic solvent (e.g., aqueous methanol) to remove polar interferences.

-

Elute the brassinosteroids with a higher concentration of organic solvent (e.g., 80-100% methanol).

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

-

-

Quantification by UPLC-MS/MS:

-

Reconstitute the dried extract in a small, precise volume of the initial mobile phase mixture.

-

Inject the sample into the UPLC-MS/MS system.

-

Separation: Perform chromatographic separation on the C18 column using a gradient elution program with Mobile Phase A and B.

-

Detection: Operate the mass spectrometer in positive ion electrospray ionization mode (+ESI).

-

Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring for the specific precursor-to-product ion transitions of EBL.

-

Quantification: Create a standard curve using serial dilutions of the EBL analytical standard. Calculate the concentration of EBL in the sample by comparing its peak area to the standard curve.

-

References

The Role of Epibrassinolide in Plant Response to Abiotic Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiotic stresses, including drought, salinity, extreme temperatures, and heavy metal toxicity, pose significant threats to global agricultural productivity and food security. Plants, being sessile organisms, have evolved intricate mechanisms to perceive and respond to these environmental challenges. Phytohormones play a pivotal role in orchestrating these adaptive responses. Among them, brassinosteroids (BRs), a class of polyhydroxylated steroidal hormones, have emerged as crucial regulators of plant growth, development, and stress tolerance. 24-Epibrassinolide (EBL), a highly active and commercially available brassinosteroid, has garnered considerable attention for its potent ability to ameliorate the detrimental effects of various abiotic stressors on plants.[1][2][3] This technical guide provides a comprehensive overview of the role of EBL in enhancing plant resilience to abiotic stress, with a focus on the underlying signaling pathways, quantitative physiological and biochemical changes, and detailed experimental methodologies.

Core Mechanisms of Epibrassinolide-Mediated Stress Tolerance

Exogenous application of EBL has been demonstrated to enhance tolerance to a wide array of abiotic stresses by modulating a complex network of physiological and biochemical processes.[1][2] The primary mechanisms include:

-

Enhancement of the Antioxidant Defense System: Abiotic stresses lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. EBL application upregulates the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX), which work in concert to scavenge ROS and mitigate oxidative stress.

-

Accumulation of Osmolytes: To maintain cellular turgor and protect macromolecules under osmotic stress (induced by drought and salinity), plants accumulate compatible solutes known as osmolytes. EBL treatment promotes the synthesis and accumulation of osmolytes like proline and soluble sugars, thereby improving osmotic adjustment.

-

Protection of Photosynthetic Machinery: Photosynthesis is highly sensitive to abiotic stress. EBL helps maintain the integrity and function of the photosynthetic apparatus by protecting chlorophyll (B73375) from degradation, enhancing the efficiency of photosystems, and upregulating the activity of key photosynthetic enzymes.

-

Regulation of Ion Homeostasis: Under salt stress, the influx of toxic ions like Na+ disrupts cellular ionic balance. EBL helps maintain a favorable K+/Na+ ratio by regulating ion transporters, thereby mitigating ion toxicity.

-

Induction of Stress-Responsive Genes and Proteins: EBL application triggers transcriptional reprogramming, leading to the upregulation of genes encoding stress-protective proteins, such as heat shock proteins (HSPs) under heat stress, and other stress-related transcription factors.

-

Crosstalk with Other Phytohormones: EBL interacts with other hormone signaling pathways, notably with abscisic acid (ABA), auxins (IAA), and cytokinins, to fine-tune the plant's response to stress.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of exogenous EBL application on various physiological and biochemical parameters in different plant species under various abiotic stresses.

Table 1: Effect of this compound on Growth Parameters under Abiotic Stress

| Plant Species | Abiotic Stress | EBL Concentration | Observed Effect | % Change | Reference |

| Maize (Zea mays) | Salinity (120 mM NaCl) | 0.2 µM | Plant Height | +18% | |

| Maize (Zea mays) | Salinity (120 mM NaCl) | 0.2 µM | Biomass | +19% | |

| Tobacco (Nicotiana tabacum) | Drought | 0.05 mM | Leaf Thickness | +28% | |

| Cucumber (Cucumis sativus) | Low Temperature | 0.1 µM | Plant Height | -15.55% vs -41.66% in stressed | |

| Cucumber (Cucumis sativus) | Low Temperature | 0.1 µM | Root Length | -11.23% vs -50.71% in stressed |

Table 2: Effect of this compound on Photosynthetic Parameters under Abiotic Stress

| Plant Species | Abiotic Stress | EBL Concentration | Parameter | % Change | Reference |

| Maize (Zea mays) | Salinity (120 mM NaCl) | 0.2 µM | Leaf Area | +35% | |

| Prunella vulgaris | Drought | 0.1 µmol·L⁻¹ | Total Chlorophyll Content | +55.68% | |

| Prunella vulgaris | Drought | 0.1 µmol·L⁻¹ | Net Photosynthetic Rate | +45.88% | |

| Tomato (Solanum lycopersicum) | Salinity (300 mM NaCl) | Not Specified | Net Photosynthetic Rate | Mitigated 42.37% decrease |

Table 3: Effect of this compound on Antioxidant Enzyme Activities under Abiotic Stress

| Plant Species | Abiotic Stress | EBL Concentration | Enzyme | % Increase | Reference |

| Tobacco (Nicotiana tabacum) | Drought | 0.05 mM | SOD | 22% | |

| Tobacco (Nicotiana tabacum) | Drought | 0.05 mM | POD | 11% | |

| Tobacco (Nicotiana tabacum) | Drought | 0.05 mM | CAT | 5% | |

| Prunella vulgaris | Drought | 0.1 µmol·L⁻¹ | SOD | 10.78% | |

| Prunella vulgaris | Drought | 0.1 µmol·L⁻¹ | POD | 45.86% | |

| Prunella vulgaris | Drought | 0.1 µmol·L⁻¹ | CAT | 48.44% | |

| Prunella vulgaris | Drought | 0.1 µmol·L⁻¹ | APX | 40.58% | |

| Peach (Prunus persica) | Drought | 1 µM | SOD, CAT, POD, APX, GR | Increased activity |

Table 4: Effect of this compound on Osmolytes and Oxidative Damage Markers under Abiotic Stress

| Plant Species | Abiotic Stress | EBL Concentration | Parameter | % Change | Reference |

| Tobacco (Nicotiana tabacum) | Drought | 0.05 mM | Proline | +29% | |

| Tobacco (Nicotiana tabacum) | Drought | 0.05 mM | Soluble Sugars | +14% | |

| Prunella vulgaris | Drought | 0.1 µmol·L⁻¹ | Soluble Sugar | +53.38% | |

| Prunella vulgaris | Drought | 0.1 µmol·L⁻¹ | Proline | +45.95% | |

| Prunella vulgaris | Drought | 0.1 µmol·L⁻¹ | Malondialdehyde (MDA) | -28.37% | |

| Peach (Prunus persica) | Drought | 1 µM | Malondialdehyde (MDA) | Decreased |

Signaling Pathways

The perception of EBL at the cell surface initiates a signaling cascade that culminates in the regulation of gene expression and physiological responses.

Brassinosteroid Signaling Pathway

The canonical BR signaling pathway begins with the binding of EBL to the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) at the plasma membrane. This binding event triggers a series of phosphorylation and dephosphorylation events. In the absence of EBL, the glycogen (B147801) synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2), is active and phosphorylates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation. Upon EBL perception, the activated BRI1-BAK1 complex initiates a phosphorylation cascade that leads to the inhibition of BIN2. This allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus, where they bind to specific DNA motifs (BRRE and E-box) in the promoters of target genes, thereby regulating their expression and mediating BR-responsive physiological changes.

Crosstalk with Abiotic Stress Signaling (ABA)

EBL-mediated stress tolerance involves intricate crosstalk with other hormone signaling pathways, particularly with the abscisic acid (ABA) pathway, a central regulator of abiotic stress responses. A key point of convergence is the BIN2 kinase. Under stress conditions, ABA levels rise, activating SnRK2 kinases, which in turn phosphorylate and activate ABA-responsive transcription factors (ABFs), leading to the expression of stress-responsive genes. BIN2 can phosphorylate and activate SnRK2s, thereby positively regulating the ABA signaling pathway. Conversely, activated BZR1/BES1 can repress the expression of key ABA signaling components like ABI3 and ABI5. This complex interplay allows for a finely tuned response to environmental cues, balancing growth and stress tolerance.

References

- 1. Linking Brassinosteroid and ABA Signaling in the Context of Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of 2,4-Epibrassinolide Improves Drought Tolerance in Tobacco through Physiological and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Epibrassinolide: A Technical Guide to its Role as a Plant Growth Regulator and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibrassinolide (B600385) (EBL), a prominent member of the brassinosteroid family of plant hormones, plays a critical role in a wide array of physiological and developmental processes in plants. This technical guide provides an in-depth overview of this compound's function as a plant growth regulator, its natural distribution, and the molecular mechanisms that underpin its activity. Detailed experimental protocols for the extraction, quantification, and assessment of its physiological effects are presented, alongside a comprehensive summary of its quantitative impact on various plant species. Furthermore, this guide illustrates the key signaling and biosynthetic pathways modulated by this compound, offering a valuable resource for researchers in plant biology, agriculture, and pharmacology.

Introduction

This compound is a naturally occurring polyhydroxylated steroidal phytohormone that is essential for normal plant growth and development.[1] First identified as a growth-promoting substance in rape pollen, it has since been found in numerous plant organs and species.[1] Functionally, this compound is involved in regulating cell elongation and division, seed germination, and senescence.[1][2] Moreover, it has been shown to enhance plant resilience to a variety of environmental stressors, both biotic and abiotic.[3] This guide delves into the technical aspects of this compound, providing a comprehensive resource for its study and application.

Natural Occurrence and Quantitative Data

This compound is found in trace amounts throughout the plant kingdom, with concentrations varying significantly between species and tissues. Generally, younger tissues and reproductive organs contain higher levels of this hormone. The low endogenous concentrations, typically in the range of nanograms to picograms per gram of fresh weight, necessitate highly sensitive analytical techniques for accurate quantification.

Table 1: Natural Occurrence of 24-Epibrassinolide in Various Plant Tissues

| Plant Species | Tissue | Concentration (µg/kg fresh weight) | Reference |

| Zea mays (Maize) | Plumule | 1.253 ± 0.213 | |

| Brassica napus (Rapeseed) | Flower | 0.637 ± 0.202 | |

| Tagetes erecta (Marigold) | Leaf | 0.432 ± 0.071 | |

| Vicia faba (Broad Bean) | Seed and Pollen | Reported Occurrence | |

| Gypsophila perfoliata | Reported Occurrence |

Table 2: Dose-Dependent Effects of Exogenous this compound on Plant Growth Parameters

| Plant Species | Parameter | EBL Concentration | Effect (% change from control) | Reference |

| Solanum lycopersicum (Tomato) | Shoot Fresh Mass | 10⁻⁸ M | +33% (45 days), +40% (60 days) | |

| Root Fresh Mass | 10⁻⁸ M | +28% (45 days), +36% (60 days) | ||

| Shoot Dry Mass | 10⁻⁸ M | +36% (45 days), +41% (60 days) | ||

| Root Dry Mass | 10⁻⁸ M | +28% (45 days), +37% (60 days) | ||

| Net Photosynthetic Rate | 10⁻⁸ M | +31% (45 days), +38% (60 days) | ||

| Calendula officinalis L. | Plant Height | 0.5 µM | Maximum height observed | |

| Number of Flowers | 0.5 µM | Maximum number observed | ||

| Zea mays L. (Maize) | Plumule Length | 5.2 x 10⁻¹⁵ M | Similar to control, higher conc. inhibitory | |

| Triticum aestivum (Wheat) | Plant Height, Spike Length, Dry Weights | Not specified | Significant enhancement under drought |

Biosynthesis and Signaling Pathways

The physiological effects of this compound are governed by its intricate biosynthesis and signaling pathways.

Biosynthesis Pathway

This compound is synthesized from the sterol campesterol (B1663852) through a series of oxidation and reduction reactions catalyzed by cytochrome P450 enzymes. The biosynthesis primarily follows two interconnected routes: the early C-6 oxidation pathway and the late C-6 oxidation pathway, which converge to produce castasterone, the immediate precursor to brassinolide and its epimers like 24-epibrassinolide.

Signaling Pathway

The this compound signaling cascade is initiated at the cell surface and culminates in the regulation of gene expression in the nucleus. The signal is perceived by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). In the absence of this compound, the kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2) phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). The binding of this compound to BRI1 triggers a phosphorylation cascade that leads to the inactivation of BIN2. This allows for the dephosphorylation of BZR1 and BES1, which then translocate to the nucleus to regulate the expression of target genes involved in growth and development.

References

The Orchestration of Plant Life: An In-depth Technical Guide to the Interaction of Epibrassinolide with Other Phytohormones

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Epibrassinolide (B600385) (EBL), a highly active brassinosteroid, is a pivotal regulator of plant growth and development. Its influence, however, is not a solo performance but rather a complex interplay with other key phytohormones. Understanding the synergistic and antagonistic relationships between this compound and hormones such as auxins, cytokinins, gibberellins (B7789140), abscisic acid, and ethylene (B1197577) is crucial for a comprehensive grasp of plant physiology and for the development of novel strategies in agriculture and drug development. This technical guide provides a detailed examination of these interactions, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to illuminate the intricate hormonal network governed by this compound.

This compound and Auxin: A Synergistic Partnership in Growth and Development

The interaction between this compound and auxin, primarily indole-3-acetic acid (IAA), is largely synergistic, promoting cell elongation, division, and vascular differentiation.[1] This collaboration is fundamental for processes like lateral root development and leaf morphogenesis.[2][3]

Quantitative Data on this compound-Auxin Interaction

The synergistic effects of EBL and auxin on plant growth have been quantified in various studies. For instance, in Vigna radiata, the combined application of EBL and IAA has been shown to significantly enhance growth parameters compared to individual treatments.[4]

| Plant Species | Treatment | Parameter | Observation | Reference |

| Vigna radiata | 10⁻⁸ M EBL + 10⁻⁸ M IAA | Shoot Length | Significant increase compared to control and individual hormone treatments. | [4] |

| Vigna radiata | 10⁻⁸ M EBL + 10⁻⁸ M IAA | Root Length | Significant increase compared to control and individual hormone treatments. | |

| Vigna radiata | 10⁻⁸ M EBL + 10⁻⁸ M IAA | Leaf Area | Significant increase compared to control and individual hormone treatments. | |

| Arabidopsis thaliana | 50 nM Brassinolide (BL) | DR5::GUS Expression | 130% increase after 48 hours, indicating enhanced auxin response. |

Experimental Protocols

-

Plant Material and Growth Conditions: Vigna radiata seeds are surface-sterilized and sown in pots containing an appropriate growth medium. Plants are grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

Hormone Application: At a specific developmental stage (e.g., 30 days after sowing), plants are treated with foliar sprays of 10⁻⁸ M EBL, 10⁻⁸ M IAA, or a combination of both. A control group is sprayed with distilled water.

-

Data Collection: After a defined period (e.g., 15 days post-treatment), morphological parameters such as shoot length, root length, and leaf area are measured.

-

Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.

-

Plant Material: Arabidopsis thaliana plants carrying the DR5::GUS reporter construct are used.

-

Treatment: Seedlings are grown in liquid medium and treated with various concentrations of brassinolide (e.g., 50 nM) or a mock solution for different durations (e.g., 24 and 48 hours).

-

GUS Staining and Activity Assay: Histochemical GUS staining is performed to visualize the spatial expression pattern of the auxin response. For quantitative analysis, a fluorometric GUS assay is conducted using protein extracts from whole seedlings.

-

Data Analysis: GUS activity is normalized to the total protein concentration and expressed as a ratio relative to the mock-treated control.

Signaling Pathway

The crosstalk between this compound and auxin signaling pathways involves the regulation of gene expression. Brassinosteroids can induce the expression of several auxin-responsive genes, including members of the IAA gene family.

This compound and Cytokinins: A Coordinated Regulation of Plant Growth

This compound and cytokinins interact to regulate various aspects of plant development, including cell division and shoot growth. EBL has been shown to influence cytokinin levels, suggesting a finely tuned interplay between these two hormone classes.

Quantitative Data on this compound-Cytokinin Interaction

Studies in wheat have demonstrated that EBL treatment can lead to a significant increase in cytokinin content.

| Plant Species | Treatment | Hormone Measured | Observation | Reference |

| Triticum aestivum (Wheat) | 0.4 µM EBL | Total Cytokinins (CKs) | ~2-fold accumulation in roots and shoots. | |

| Hordeum vulgare (Barley) | 1 µM EBL (in white light) | trans-zeatin, isopentenyladenine | Significant increase. | |

| Hordeum vulgare (Barley) | 1 µM EBL + green light | cis-zeatin | Negative effect. |

Experimental Protocols

-

Plant Material and Treatment: Four-day-old wheat (Triticum aestivum L.) seedlings are treated with 0.4 µM 24-epibrassinolide (B1217166) (EBR). Control seedlings are treated with the solvent solution.

-

Sample Collection: Root and shoot tissues are harvested at various time points after treatment.

-

Cytokinin Extraction and Purification: Plant material is homogenized in a cold extraction buffer (e.g., modified Bieleski buffer). The extract is then purified using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.

-

Quantification by U-HPLC-MS/MS: The purified samples are analyzed by ultra-high performance liquid chromatography coupled to tandem mass spectrometry (U-HPLC-MS/MS) to identify and quantify different cytokinin species.

Signaling Pathway

This compound can modulate cytokinin levels by affecting the expression and activity of cytokinin oxidase (CKX), an enzyme responsible for cytokinin degradation. Inhibition of CKX activity by EBL leads to an accumulation of active cytokinins.

This compound and Gibberellins: Cooperative Regulation of Growth and Development

This compound and gibberellins (GAs) often act synergistically to promote processes such as seed germination, stem elongation, and flowering.

Quantitative Data on this compound-Gibberellin Interaction

The cooperative effect of EBL and gibberellic acid (GA₃) has been observed in the in vitro pollen germination of grapevine.

| Plant Species | Treatment | Parameter | Observation | Reference |

| Vitis vinifera 'Cardinal' | 25 mg L⁻¹ GA₃ + 0.01 mg L⁻¹ EBL | Pollen Germination | ~50% germination, significantly higher than control (32.38%). | |

| Arabidopsis thaliana | 1 µM EBL on GA-deficient mutant | Gene Expression | Partial or complete reversion of expression for 40% of misregulated genes. |

Experimental Protocols

-

Pollen Collection: Fresh pollen is collected from the anthers of grapevine flowers.

-

Germination Medium: A basal germination medium is prepared containing 1% agar (B569324) and 20% sucrose.

-

Hormone Treatments: The basal medium is supplemented with different concentrations of GA₃ (e.g., 25, 50, 100 mg L⁻¹) and EBL (e.g., 0.001, 0.01, 0.1 mg L⁻¹), both individually and in combination.

-

Incubation: Pollen is sown on the prepared media in petri dishes and incubated at a constant temperature (e.g., 26±1°C) for a specific duration (e.g., 24 hours).

-

Germination Assessment: The percentage of germinated pollen grains (defined by the emergence of a pollen tube) is determined by microscopic observation.

Signaling Pathway

The signaling pathways of brassinosteroids and gibberellins converge at the level of key transcriptional regulators. DELLA proteins, which are negative regulators of GA signaling, can physically interact with and inhibit the activity of BZR1 and BES1, the primary transcription factors in the BR signaling pathway. Gibberellins promote the degradation of DELLA proteins, thereby releasing the inhibition on BZR1/BES1 and allowing for the expression of growth-related genes.

This compound and Abscisic Acid: An Antagonistic Relationship in Stress Responses

This compound and abscisic acid (ABA) often exhibit antagonistic effects, particularly in the context of stress responses and seed germination. While ABA is a key stress hormone that generally inhibits growth, EBL promotes growth and can mitigate the effects of certain abiotic stresses.

Quantitative Data on this compound-Abscisic Acid Interaction

Under stress conditions, the interplay between EBL and ABA can lead to altered physiological and hormonal profiles.

| Plant Species | Condition | Treatment | Parameter | Observation | Reference |

| Sorghum bicolor | Water Stress | 0.1 ppm EBL + 50 ppm ABA | Growth Rate | Increased more than with ABA alone. | |

| Tomato | Water Stress | 3 µM EBL | Proline Content | 7-fold increase after second drought period. | |

| Tomato | Calcium Deficiency | 0.01 µmol L⁻¹ EBL | Blossom-End Rot (BER) | Reduced incidence by 6.6% to 9.0%. | |

| Cucumber | NaHCO₃ Stress | 0.2 µmol L⁻¹ EBR | Endogenous ABA | Reduction in ABA concentration. |

Experimental Protocols

-

Plant Material and Growth: Tomato plants (cv. Vilma) are grown in pots under controlled chamber conditions.

-

Drought and Hormone Treatment: Plants are subjected to water deficit by withholding watering. Foliar sprays of 150 µM ABA or 3 µM EBL are applied at the onset of the drought period.

-

Physiological and Hormonal Analysis: Leaf samples are collected at different time points during dehydration and rehydration. Parameters such as proline content, malondialdehyde (MDA) levels (as an indicator of oxidative stress), and endogenous phytohormone concentrations (including ABA and its metabolites) are measured using appropriate biochemical assays and LC-MS/MS.

Signaling Pathway

The antagonism between BR and ABA signaling can occur through direct protein-protein interactions. For instance, BIN2, a negative regulator in the BR signaling pathway, can phosphorylate and stabilize ABI5, a key transcription factor in ABA signaling, thereby enhancing ABA responses. This compound, by inhibiting BIN2, can thus suppress ABA-mediated responses like seed germination inhibition.

This compound and Ethylene: A Concentration-Dependent Relationship

The interaction between this compound and ethylene is complex and highly dependent on the concentration of EBL. Low concentrations of EBL can inhibit ethylene biosynthesis, while high concentrations can stimulate it. This dual effect highlights the intricate regulatory role of EBL in ethylene-mediated processes such as the "triple response" in etiolated seedlings.

Quantitative Data on this compound-Ethylene Interaction

The dose-dependent effect of EBL on ethylene production has been quantified in several studies.

| Plant Species | EBL Concentration | Observation on Ethylene Production | Reference |

| Arabidopsis thaliana | 10 or 100 nM | Greatly reduced. | |

| Arabidopsis thaliana | ≥ 500 nM | Strongly enhanced. | |

| Pisum sativum | > 2 µM | Increased ethylene production correlated with growth inhibition. |

Experimental Protocols

-

Plant Material and Growth: Pea (Pisum sativum) seeds are germinated and grown in the dark to obtain etiolated seedlings.

-

Hormone Treatment: Seedlings are treated with a range of concentrations of 24-epibrassinolide.

-

Ethylene Collection: Treated seedlings are placed in airtight containers (e.g., sealed Erlenmeyer flasks) and incubated in the dark for a specific period (e.g., 24 hours).

-

Ethylene Quantification by Gas Chromatography: A sample of the headspace gas from the sealed containers is injected into a gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID) to measure the ethylene concentration.

Signaling Pathway

The dual effect of this compound on ethylene biosynthesis is mediated at the transcriptional level. At low concentrations, the BR-activated transcription factors BZR1 and BES1 can bind to the promoters of ACS (1-aminocyclopropane-1-carboxylic acid synthase) genes, which encode the rate-limiting enzyme in ethylene biosynthesis, and repress their expression. At high concentrations, EBL can promote ethylene production through a different mechanism, possibly involving the stabilization of ACS proteins.

References

- 1. Brassinosteroids Interact with Auxin to Promote Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Brassinolide induces IAA5, IAA19, and DR5, a synthetic auxin response element in Arabidopsis, implying a cross talk point of brassinosteroid and auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Epibrassinolide Perception at the Cell Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms governing the perception of epibrassinolide (B600385), a potent brassinosteroid, at the plant cell membrane. It details the core components of the signaling pathway, presents quantitative binding data, and offers comprehensive experimental protocols for key assays used in brassinosteroid research.

Core Signaling Cascade

This compound perception is initiated at the cell surface by the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID INSENSITIVE 1 (BRI1).[1] Upon binding of this compound to the extracellular domain of BRI1, a series of conformational changes are induced, leading to the activation of its cytoplasmic kinase domain. This activation triggers the dissociation of the inhibitory protein BRI1 KINASE INHIBITOR 1 (BKI1) and facilitates the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), another LRR-RLK.

The formation of the BRI1-BAK1 complex initiates a trans-phosphorylation cascade, where BRI1 and BAK1 phosphorylate each other, leading to the full activation of the receptor complex. This activated complex then phosphorylates downstream substrates, such as BR-SIGNALING KINASE 1 (BSK1), propagating the signal into the cytoplasm and ultimately leading to changes in gene expression that regulate plant growth and development.

Quantitative Analysis of Brassinosteroid-Receptor Interactions

The binding affinity of various brassinosteroids to the extracellular domains of BRI1 and its homologs has been quantitatively assessed using techniques such as Grating-Coupled Interferometry (GCI). The dissociation constant (Kd) is a key parameter for characterizing the strength of this interaction, with a lower Kd value indicating a higher binding affinity.

| Receptor | Ligand | Kd (nM) | Reference |

| AtBRI1 | Brassinolide | 10.3 ± 0.6 | [2] |

| AtBRI1 | 24-Epibrassinolide | 29.8 ± 1.2 | [2] |

| AtBRI1 | Castasterone | 14.2 ± 0.5 | [2] |

| AtBRI1 | 24-Epicastasterone | 48.3 ± 2.1 | [2] |

| AtBRL1 | Brassinolide | 12.1 ± 0.8 | |

| AtBRL1 | 24-Epibrassinolide | 35.7 ± 2.1 | |

| AtBRL3 | Brassinolide | 25.4 ± 1.5 | |

| AtBRL3 | 24-Epibrassinolide | 80.1 ± 4.5 | |

| AtBRL2 | 28-Homocastasterone | 136 ± 11 |

Experimental Protocols

Co-Immunoprecipitation of BRI1 and BAK1

This protocol details the co-immunoprecipitation of BRI1 and BAK1 from plant tissues to study their interaction upon this compound treatment.

Materials:

-

Arabidopsis thaliana seedlings expressing tagged versions of BRI1 (e.g., BRI1-FLAG) and BAK1 (e.g., BAK1-HA).

-

Liquid nitrogen.

-

Extraction buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (v/v) Triton X-100, 1 mM EDTA, 1 mM PMSF, and 1x protease inhibitor cocktail.

-

Antibody-coupled magnetic beads (e.g., anti-FLAG M2 magnetic beads).

-

Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.5% (v/v) Triton X-100.

-

Elution buffer: 100 mM glycine-HCl pH 2.5.

-

Neutralization buffer: 1 M Tris-HCl pH 8.0.

-

SDS-PAGE and western blotting reagents.

Procedure:

-

Grow transgenic Arabidopsis seedlings and treat with either a mock solution or a solution containing the desired concentration of this compound for a specified time.

-

Harvest approximately 1-2 g of seedling tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in 2 mL of ice-cold extraction buffer per gram of tissue.

-

Incubate the lysate on a rotator for 30 minutes at 4°C to solubilize membrane proteins.

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a Bradford assay.

-

Incubate the cleared lysate with antibody-coupled magnetic beads (e.g., anti-FLAG beads for BRI1-FLAG) for 2-4 hours at 4°C on a rotator.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer.

-

Elute the immunoprecipitated proteins by incubating the beads with 50 µL of elution buffer for 5 minutes at room temperature.

-

Pellet the beads and transfer the supernatant to a new tube containing 5 µL of neutralization buffer.

-

Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the tags of both BRI1 and BAK1.

In Vitro Kinase Assay of BRI1

This protocol describes an in vitro kinase assay to measure the autophosphorylation of BRI1 and its ability to phosphorylate a substrate, such as BSK1, in response to this compound.

Materials:

-

Recombinant purified cytoplasmic domain of BRI1 (BRI1-CD) and a substrate protein (e.g., BSK1).

-

Kinase reaction buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.

-

[γ-³²P]ATP (or cold ATP for non-radioactive detection).

-

This compound solution.

-

SDS-PAGE and autoradiography or immunoblotting reagents.

Procedure:

-

Set up the kinase reactions in a total volume of 25 µL.

-

To each reaction, add 1 µg of recombinant BRI1-CD and, if applicable, 2 µg of the substrate protein (e.g., BSK1).

-

Add this compound to the desired final concentration (or a mock solution for the control).

-

Pre-incubate the reaction mixture for 10 minutes at room temperature to allow for ligand binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µCi (or cold ATP to 100 µM).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radioactive assays, dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

-

For non-radioactive assays, transfer the proteins to a PVDF membrane and perform immunoblotting with a phospho-specific antibody.

Visualizations

Caption: this compound signaling at the cell membrane.

Caption: Workflow for Co-Immunoprecipitation.

Caption: Workflow for an in vitro Kinase Assay.

References

genetic regulation of epibrassinolide biosynthesis and signaling

An In-depth Technical Guide on the Genetic Regulation of Epibrassinolide (B600385) Biosynthesis and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in a wide array of physiological processes throughout the plant life cycle.[1][2] These processes include cell elongation and division, vascular differentiation, seed germination, photomorphogenesis, and stress responses.[3][4][5] this compound (EBL) is one of the most biologically active forms of brassinosteroids. The biosynthesis and signaling pathways of BRs are tightly regulated at the genetic level to maintain hormonal homeostasis, which is critical for optimal plant growth and development. Understanding the intricate molecular mechanisms governing EBL biosynthesis and signaling is crucial for developing strategies to enhance crop yield and resilience. This guide provides a comprehensive overview of the core genetic and molecular components involved in these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of brassinosteroids is a complex process originating from the sterol campesterol (B1663852). The pathway involves a series of oxidation and reduction reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and reductases. The main pathway is often referred to as the late C-6 oxidation pathway, where C-6 oxidation is one of the final steps in the formation of brassinolide, the most active BR.

Key Biosynthetic Genes and Enzymes

Several key enzymes, and the genes encoding them, have been identified as critical for the brassinosteroid biosynthetic pathway, primarily through studies in the model plant Arabidopsis thaliana.

-

DWF4 (Dwarf4): Encodes a cytochrome P450 enzyme (CYP90B1) that catalyzes the rate-limiting step in BR biosynthesis, the C-22α hydroxylation of campesterol and its downstream intermediates.

-

DET2 (De-etiolated2): Encodes a steroid 5α-reductase responsible for the conversion of campest-4-en-3-one (B1243875) to 5α-campestan-3-one.

-

CPD (Constitutive Photomorphogenesis and Dwarfism): Encodes a C-23α hydroxylase (CYP90A1) that acts on multiple intermediates in the pathway.

-

ROT3/CYP90D1 (Rotundifolia3): Encodes a C-23 hydroxylase.

-